lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate
Description
Lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate is a lithium salt featuring a cyclopropane carboxylate backbone fused with a 3-methyl-1,2,4-oxadiazole heterocycle. The compound combines a strained cyclopropane ring, known for its unique electronic and steric properties, with a 1,2,4-oxadiazole moiety, a nitrogen-oxygen heterocycle prevalent in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities .
Properties
CAS No. |
2758004-23-6 |
|---|---|
Molecular Formula |
C7H7LiN2O3 |
Molecular Weight |
174.1 g/mol |
IUPAC Name |
lithium;1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H8N2O3.Li/c1-4-8-5(12-9-4)7(2-3-7)6(10)11;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
AERGEFZUNYGMHF-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=NOC(=N1)C2(CC2)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using reagents like diazo compounds and transition metal catalysts.
Introduction of the Oxadiazole Group: The oxadiazole group can be introduced through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.
Lithium Salt Formation: The final step involves the reaction of the cyclopropane carboxylic acid derivative with lithium hydroxide or lithium carbonate to form the lithium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce alcohols or amines.
Substitution Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a reagent for various reactions, including cyclopropanation and oxadiazole formation. Biology: Medicine: The compound may be explored for its therapeutic potential, especially in the development of anti-inflammatory and analgesic drugs. Industry: It can be utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The exact mechanism can vary depending on the biological or chemical context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (): This derivative shares a 1,3,4-oxadiazole core but lacks the cyclopropane ring and lithium ion.
Lithium cyclopropanecarboxylate derivatives : These lack the oxadiazole substituent but exhibit enhanced solubility in polar solvents due to the lithium counterion, a feature critical for ionic conductivity in battery electrolytes.
Physicochemical and Functional Differences
Stability and Reactivity
The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolytic cleavage compared to 1,3,4-oxadiazoles due to its electron-deficient nitrogen positioning .
Research Findings and Limitations
Structural Analysis
While crystallographic data for the target compound is absent in the provided evidence, software like SHELX () is widely used for refining such structures. For example, SHELXL’s robust handling of small-molecule crystallography could resolve the compound’s stereoelectronic features, including the cyclopropane-oxadiazole dihedral angle .
Biological Activity
Lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . It is a lithium salt derived from 3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid. The presence of the oxadiazole ring is significant as derivatives of this scaffold have shown a wide range of biological activities.
Lithium ions are known to influence various biological pathways. The proposed mechanisms through which this compound exerts its effects include:
- Ion Channel Modulation : Lithium can affect sodium and potassium channels, influencing neuronal excitability.
- Neurotransmitter Regulation : It may enhance the release of neurotransmitters such as serotonin and norepinephrine.
- Enzyme Inhibition : Lithium has been shown to inhibit inositol monophosphatase, affecting phosphoinositide signaling pathways.
Anticancer Activity
The 1,3,4-oxadiazole scaffold has been widely studied for its anticancer properties. Research indicates that compounds containing this moiety can inhibit various cancer cell lines through multiple mechanisms:
| Activity | Target | Effect |
|---|---|---|
| Antiproliferative | Thymidylate Synthase | Inhibition of DNA synthesis |
| HDAC Inhibition | Histone Deacetylases | Induction of apoptosis |
| Telomerase Inhibition | Telomerase Enzyme | Prevention of cell immortality |
A review highlighted that oxadiazole derivatives exhibit significant cytotoxicity against malignant cells by targeting specific enzymes involved in cancer progression .
Neuroprotective Effects
Lithium itself is well-documented for its neuroprotective effects. Studies have shown that lithium salts can promote neuronal survival and reduce neuroinflammation. The incorporation of the oxadiazole moiety may enhance these effects by improving the compound's ability to cross the blood-brain barrier.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Cytotoxicity Studies : A series of experiments assessed the cytotoxic effects on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range .
- Neuroprotective Assays : In vitro assays demonstrated that the compound could significantly reduce apoptosis in neuronal cells exposed to oxidative stress .
- Molecular Docking Studies : Computational studies revealed that the compound binds effectively to key targets such as thymidylate synthase and HDACs, suggesting a strong potential for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
